molecular formula C17H19NO B1392038 2-(4-Butylbenzoyl)-6-methylpyridine CAS No. 1187166-14-8

2-(4-Butylbenzoyl)-6-methylpyridine

Cat. No. B1392038
M. Wt: 253.34 g/mol
InChI Key: VMONWVCDIYHLJK-UHFFFAOYSA-N
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Description

“4-Butylbenzoyl chloride” is an organic compound with the molecular formula CH3(CH2)3C6H4COCl . It’s used in the synthesis of various other compounds . “2-(4-Butylbenzoyl)-6-methoxypyridine” is another compound with the molecular formula C17H19NO2.


Synthesis Analysis

The synthesis of a similar compound involves several steps starting from 1,4-benzoquinone to form 2,5-diamine-3,6-dibromohydroquinone, which is condensed with 4-butylbenzoyl chloride and later with thiophen-2-ylmagnesium bromide through Kumada coupling reactions .


Molecular Structure Analysis

The molecular structure of “4-Butylbenzoyl chloride” is represented by the SMILES string CCCCc1ccc (cc1)C (Cl)=O . The InChI key for this compound is OUOWCSJYDCPVDM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-Butylbenzoyl chloride” is a liquid with a refractive index of n20/D 1.5351 (lit.) and a density of 1.051 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Crystal and Molecular Structure Analysis :

    • Research on related compounds like 2-amino-6-methylpyridinium salts has demonstrated their use in molecular and crystal structure analysis. These compounds, obtained from self-assembly processes, are characterized using techniques like FTIR, NMR spectroscopy, and single-crystal X-ray diffraction. They exhibit ionic structures with proton transfer to the pyridine nitrogen, forming supramolecular architectures involving hydrogen bonds and other noncovalent interactions, which are crucial in crystal packing analysis (Thanigaimani et al., 2015).
  • Synthesis of Heterocyclic Structures :

    • Imidazopyridine, which shares structural similarities with 2-(4-Butylbenzoyl)-6-methylpyridine, is noted for its applications in the synthesis of heterocyclic structures. These structures are significant in medicinal chemistry and material science. The review on the synthesis of imidazo[1,2-a]pyridines using strategies like condensation and multicomponent reactions highlights the importance of such pyridine derivatives in various branches of chemistry (Bagdi et al., 2015).
  • Development of Metal Complexes and Chelates :

    • Studies on compounds like 2-amino-4-methylpyridine, closely related to 2-(4-Butylbenzoyl)-6-methylpyridine, show potential in forming metal complexes. These complexes are synthesized through condensation reactions, offering insights into the formation of mononuclear and binuclear metal complexes, which are important for understanding metal-ligand interactions and their applications in inorganic chemistry (Gagne et al., 1981).

Safety And Hazards

“4-Butylbenzoyl chloride” is classified as a skin corrosive and eye damage category 1B, and specific target organ toxicity - single exposure category 3. It may cause respiratory irritation .

properties

IUPAC Name

(4-butylphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-4-7-14-9-11-15(12-10-14)17(19)16-8-5-6-13(2)18-16/h5-6,8-12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMONWVCDIYHLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246113
Record name (4-Butylphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butylbenzoyl)-6-methylpyridine

CAS RN

1187166-14-8
Record name (4-Butylphenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butylphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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